molecular formula C11H7N3 B1338378 [2,2'-Bipyridine]-6-carbonitrile CAS No. 4392-85-2

[2,2'-Bipyridine]-6-carbonitrile

Cat. No. B1338378
CAS RN: 4392-85-2
M. Wt: 181.19 g/mol
InChI Key: QLZHLNAALBJVOE-UHFFFAOYSA-N
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Description

“[2,2’-Bipyridine]-6-carbonitrile” is an organic compound that is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

The synthesis of 2,2’-bipyridine macrocycles uses simple starting materials to produce these previously hard to access rotaxane precursors in remarkable yields . The method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions .


Molecular Structure Analysis

The lowest energy conformation of 2,2’-bipyridine, both in solid state and in solution, is coplanar, with nitrogen atoms in trans position . It is also known that monoprotonated bipyridine adopts a cis conformation .


Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described . It binds metals as a chelating ligand, forming a 5-membered chelate ring .


Physical And Chemical Properties Analysis

The physical properties of 2,2’-bipyridine include color, density, hardness, and melting and boiling points . Its chemical properties can be determined only by changing its molecular structure .

Scientific Research Applications

1. Catalysis and Carbon Dioxide Reduction

A significant application of [2,2'-Bipyridine]-6-carbonitrile derivatives is in catalysis, particularly for carbon dioxide reduction. For instance, the Re(bipy-tBu)(CO)3Cl complex, where bipy includes variants like 2,2'-bipyridine, has shown improved catalytic activity for reducing carbon dioxide to carbon monoxide, highlighting its potential in environmental applications (Smieja & Kubiak, 2010).

2. Synthesis of Functionalized Derivatives

The compound has been used in the synthesis of various functionalized derivatives. A notable example is the one-pot synthesis of functionalized 6-(indol-3-yl)-2,2′-bipyridine derivatives, achieved under neat condition. This illustrates the compound’s versatility in chemical synthesis (Thirumurugan & Perumal, 2009).

3. Antiviral Activity

Studies have also explored the antiviral activity of bipyridine-3′-carbonitrile derivatives. For instance, derivatives reacted with halogen-containing reagents showed potential in antiviral applications against viruses like HSV1 and Hepatitis A (Attaby et al., 2006).

4. Electrocatalysis

The use of bulky bipyridine ligands in Ru-based molecular electrocatalysts, which includes variants like 6,6'-dimesityl-2,2'-bipyridine, has been reported. These compounds show promising results in electrocatalysis, particularly in the reduction of carbon dioxide (Machan et al., 2015).

5. Photopolymerization and 3D Printing

In the field of photopolymerization and 3D printing, bipyridine-3-carbonitrile derivatives have been used as photoinitiators. Their reactivity under UV-A and visible light sources makes them suitable for various photopolymerization processes, including 3D printing applications (Fiedor et al., 2020).

6. Antibacterial and Antifungal Applications

Complexes formed with 2,2'-bipyridine moieties have shown significant microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus. This indicates potential use in antibacterial materials (Pallavicini et al., 2013).

Safety And Hazards

When handling 2,2’-bipyridine, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Do not breathe (dust, vapor, mist, gas). Do not ingest .

properties

IUPAC Name

6-pyridin-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZHLNAALBJVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454982
Record name [2,2'-Bipyridine]-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-6-carbonitrile

CAS RN

4392-85-2
Record name [2,2'-Bipyridine]-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-6-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2′-Bipyridyl N-oxide (2.8 g, 16 mmol) was dissolved in nitroethane (50 ml), and trimethylsilyl cyanide (6.4 g, 65 mmol) and N,N-dimethylcarbamoyl chloride (3.7 g, 35 mmol) were added thereto. The mixture was stirred at room temperature for 36 hrs. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with hexane-ethyl acetate (3:1, v/v) were collected, concentrated and recrystallized from hexane-ethyl acetate to give the titled compound (1.2 g, 43%) as white crystals.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Rammohan, AP Krinochkin, DS Kopchuk… - Russian Journal of …, 2022 - Springer
3-Hydroxy-4-(4-methoxyphenyl)-5-phenyl-2,2'-bipyridine-6-carbonitrile was synthesized by the aza-Diels–Alder reaction between 4-(4-methoxyphenyl)oxazole-2-amine and 6-phenyl-3-…
Number of citations: 3 link.springer.com
AP Krinochkin, DS Kopchuk, GA Kim, MI Valieva… - Russian Chemical …, 2022 - Springer
New lanthanide complexes of the composition LnL 3 (Ln = Eu III , Tb III , Dy III , Sm III ) with 5,6′-diaryl-2,2′-bipyridine-6-carboxylate anions, including their cyclopentene-fused …
Number of citations: 1 link.springer.com
AP Krinochkin, DS Kopchuk, GA Kim… - …, 2020 - Wiley Online Library
5‐(4‐(Het)arylphenyl)‐2,2′‐bipyridine‐6‐carboxylic acids were synthesized as ligands for the neutral lanthanide complexes by using the “1,2,4‐triazine” approach and Suzuki or Stille …
BJ Childs, JM Cadogan, DC Craig… - Australian journal of …, 1998 - CSIRO Publishing
2,2′-Bipyridine-6-carbothioamide (bpytm) and 2,2′-bipyridine-6-carboxamide (bpyam) are NNS and NNO donors, respectively, in their cationic bis(ligand)iron(II) and bis(ligand)nickel…
Number of citations: 11 www.publish.csiro.au
A Rammohan, AP Krinochkin, DS Kopchuk… - Russian Journal of …, 2022 - Springer
Various conditions for the inverse electron-demand aza-Diels–Alder reaction in the series of 5-aryl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitriles and 2-amino-4-aryloxazoles to obtain 4,5-…
Number of citations: 3 link.springer.com
BJ Childs, DC Craig, ML Scudder… - Australian journal of …, 1998 - CSIRO Publishing
A terminal pyridine ring in terpyridine has been replaced by a triazole or substituted triazole moiety to give the tridentates 6-(1,2,4-triazol-3-yl)-2,2-bipyridine, 6-(1-methyl-1,2,4-triazol-3-yl…
Number of citations: 10 www.publish.csiro.au
BJ Childs, ML Scudder, DC Craig… - Australian journal of …, 1999 - CSIRO Publishing
Australian Journal of Chemistry Page 1 CSIRO PUBLISHING Australian Journal of Chemistry Volume 52, 1999 © CSIRO Australia 1999 A journal for the publication of original research …
Number of citations: 15 www.publish.csiro.au
MK Tse, H Jiao, G Anilkumar, B Bitterlich… - Journal of …, 2006 - Elsevier
Various Ru(L 1 )(L 2 ) (1) complexes (L 1 =2,2′-bipyridines, 2,2′:6′,2″-terpyridines, 6-(4S)-4-phenyl-4,5-dihydro-oxazol-2-yl-2,2′-bipyridinyl or 2,2′-bipyridinyl-6-carboxylate; L 2 …
Number of citations: 54 www.sciencedirect.com
W WENDUO - 2022 - lib.eduhk.hk
In the natural condition, hydroxylation is preferred over halogenation due to the involvement of molecular oxygen. Halogenation in the inner bio-environment requires a complex co-…
Number of citations: 0 www.lib.eduhk.hk
M Ohashi, I Takeda, M Ikawa… - Journal of the American …, 2011 - ACS Publications
Pyridines, which comprise one of the most important classes of the six-membered heterocyclic compounds, are widely distributed in nature, and the transition-metal-catalyzed [2 + 2 + 2] …
Number of citations: 127 pubs.acs.org

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